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Compound of Interest

Compound Name: (2,3-Dimethylphenyl)methanol

Cat. No.: B076419 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2,3-
dimethylphenyl)methanol, a key aromatic alcohol intermediate in various chemical

syntheses. The information presented herein is intended to support research and development

activities by providing detailed spectroscopic characterization, experimental methodologies,

and a logical workflow for analysis.

Spectroscopic Data Summary
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for (2,3-dimethylphenyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for (2,3-Dimethylphenyl)methanol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.1-7.0 m 3H Ar-H

~4.6 s 2H -CH₂OH

~2.3 s 3H Ar-CH₃ (ortho)

~2.1 s 3H Ar-CH₃ (meta)

~1.5-2.0 br s 1H -OH

Note: Predicted values based on typical chemical shifts for similar aromatic alcohols. The broad

singlet for the hydroxyl proton is characteristic and its chemical shift can vary with

concentration and solvent.

Table 2: ¹³C NMR Spectroscopic Data for (2,3-Dimethylphenyl)methanol

Chemical Shift (δ) ppm Assignment

~138 C-OH (quaternary)

~137 C-CH₃ (quaternary)

~135 C-CH₃ (quaternary)

~130 Ar-CH

~128 Ar-CH

~126 Ar-CH

~65 -CH₂OH

~20 Ar-CH₃ (ortho)

~16 Ar-CH₃ (meta)

Note: Predicted values based on typical chemical shifts for substituted aromatic compounds.

Infrared (IR) Spectroscopy
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Table 3: Key IR Absorptions for (2,3-Dimethylphenyl)methanol

Wavenumber (cm⁻¹) Intensity Assignment

~3350 Strong, Broad
O-H stretch (hydrogen-

bonded)

~3020 Medium C-H stretch (aromatic)

~2920, ~2860 Medium C-H stretch (aliphatic)

~1600, ~1480 Medium-Strong C=C stretch (aromatic ring)

~1030 Strong C-O stretch (primary alcohol)

Note: These are characteristic absorption bands for aromatic alcohols.[1][2]

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for (2,3-Dimethylphenyl)methanol

m/z Relative Intensity Assignment

136 Moderate [M]⁺ (Molecular Ion)

118 Strong [M - H₂O]⁺

105 Strong [M - CH₂OH]⁺

91 Very Strong [C₇H₇]⁺ (Tropylium ion)

Note: Fragmentation pattern is consistent with benzylic alcohols, showing a characteristic loss

of water and fragmentation at the benzylic position.[3] The molecular ion peak is expected to be

present.[3]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.
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NMR Spectroscopy
A solution of (2,3-dimethylphenyl)methanol (typically 5-25 mg) is prepared in a deuterated

solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube.[4] ¹H and ¹³C NMR

spectra are acquired on a spectrometer operating at a field strength of 300 MHz or higher.[5]

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).[6] For unambiguous assignment of signals, 2D NMR experiments

such as COSY, HSQC, and HMBC can be performed.

Infrared (IR) Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For

a liquid sample like (2,3-dimethylphenyl)methanol, a thin film can be prepared by placing a

drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated

Total Reflectance (ATR) accessory can be used, where a small amount of the sample is placed

directly on the ATR crystal. The spectrum is typically recorded over the range of 4000-400

cm⁻¹.

Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI)

source coupled to a gas chromatograph (GC-MS) for sample introduction and separation.[6]

The compound is injected into the GC, where it is vaporized and separated from any impurities.

The separated compound then enters the mass spectrometer, where it is ionized by a beam of

electrons (typically at 70 eV). The resulting charged fragments are separated by their mass-to-

charge ratio (m/z) by a mass analyzer and detected.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound such as (2,3-dimethylphenyl)methanol.
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Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Synthesis of (2,3-Dimethylphenyl)methanol

Purification (e.g., Distillation, Chromatography)

NMR Spectroscopy (1H, 13C) IR Spectroscopy Mass Spectrometry

Analyze Chemical Shifts, Coupling, Integration Identify Functional Groups Determine Molecular Weight & Fragmentation

Elucidate Chemical Structure

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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